
A Comparative Guide to CTAB-Based DNA
Extraction Protocols for Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Heptadecyltrimethylammonium

Bromide

Cat. No.: B1640526 Get Quote

For researchers in mycology, drug development, and molecular biology, obtaining high-quality

genomic DNA is the critical first step for a wide range of downstream applications, from PCR

and qPCR to next-generation sequencing. The presence of a rigid cell wall composed of chitin

and polysaccharides in fungi presents a significant challenge for DNA extraction.

Cetyltrimethylammonium bromide (CTAB), a cationic detergent, is a widely used reagent for

lysing fungal cells and purifying genomic DNA. This guide provides a comparative analysis of

different CTAB-based DNA extraction protocols, offering quantitative data, detailed

methodologies, and a visual workflow to aid researchers in selecting the optimal protocol for

their specific needs.

Comparison of Key Performance Metrics
The efficacy of a DNA extraction protocol is primarily assessed by the yield and purity of the

extracted DNA. The following table summarizes the performance of three distinct CTAB-based

protocols: a modified CTAB method, a CTAB-PEG protocol designed for polysaccharide-rich

fungi, and a standard CTAB method compared against a Sodium Dodecyl Sulfate (SDS)-based

method.
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Protocol
DNA Yield (ng/
μL)

A260/A280
Ratio

A260/A230
Ratio

Key
Advantages

Modified CTAB

Method
267.67 ± 20.69 ~1.8-2.0

Not consistently

reported

Cost-effective,

safe (avoids

liquid nitrogen),

high molecular

weight DNA with

minimal protein

contamination.[1]

[2]

CTAB-PEG

Method
>100 >1.8 >2.0

Effective for fungi

with high

polysaccharide

content, yields

high integrity

DNA (>30 kb

fragments).[3][4]

Standard CTAB

vs. SDS Method

14.18 - 144.28

(ng/mg biomass)
1.83 - 1.99

Not consistently

reported

Higher purity

compared to the

SDS method,

suitable for a

broad range of

medicinal

mushrooms.[5]

Experimental Protocols
Modified CTAB Protocol
This protocol is adapted from a study that optimized the CTAB method for various fungal

species, including Aspergillus, Penicillium, and Fusarium. It emphasizes safety and cost-

effectiveness by eliminating the need for liquid nitrogen.[1][2]

Methodology:

Mycelial Harvest: Fungal mycelium is harvested from culture plates or liquid broth.
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Cell Lysis: Approximately 100 mg of mycelial powder is suspended in a pre-heated CTAB

extraction buffer and incubated at 65°C for 30-60 minutes to lyse the cells.

Purification: An equal volume of chloroform:isoamyl alcohol (24:1) is added, and the mixture

is centrifuged to separate the phases. The upper aqueous phase containing the DNA is

transferred to a new tube.

Precipitation: DNA is precipitated from the aqueous phase by adding cold isopropanol.

Washing: The DNA pellet is washed with 70% ethanol to remove residual salts and other

impurities.

Resuspension: The air-dried DNA pellet is resuspended in TE buffer or sterile deionized

water.

CTAB-PEG Protocol for Polysaccharide-Rich Fungi
This protocol is specifically designed for fungi that have high polysaccharide content, which can

interfere with downstream enzymatic reactions. The addition of Polyethylene Glycol (PEG)

helps to selectively precipitate nucleic acids.[3][4]

Methodology:

Sample Preparation: Fungal mycelium is ground to a fine powder in liquid nitrogen.

Lysis: The powdered mycelium is transferred to a tube containing CTAB extraction buffer and

incubated at 65°C for 40-60 minutes.

Purification: The lysate is subjected to a chloroform:isoamyl alcohol extraction to remove

proteins and other cellular debris.

Selective Precipitation: To the aqueous phase, a solution of PEG 8000 and NaCl is added to

precipitate the DNA while leaving most of the polysaccharides in solution.

Washing: The DNA pellet is washed with 70% ethanol.

Resuspension: The purified DNA pellet is dissolved in TE buffer.
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Standard CTAB Protocol (Comparative Study)
This protocol was used in a comparative study against an SDS-based method for extracting

DNA from medicinal mushrooms.[5]

Methodology:

Sample Homogenization: Fungal tissue is homogenized.

Lysis: The homogenized tissue is incubated in a CTAB extraction buffer.

Purification: A standard phenol:chloroform:isoamyl alcohol extraction is performed to remove

proteins.

Precipitation: DNA is precipitated using isopropanol.

Washing: The DNA pellet is washed with 70% ethanol.

Resuspension: The final DNA is resuspended in a suitable buffer.

Experimental Workflow
The following diagram illustrates the general workflow of the compared CTAB DNA extraction

protocols, highlighting the key steps and variations.
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Caption: General workflow of CTAB-based DNA extraction from fungal samples.
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Conclusion
The choice of the most suitable CTAB DNA extraction protocol depends on the specific fungal

species, the presence of contaminants like polysaccharides, and the intended downstream

applications. The modified CTAB protocol offers a safe and cost-effective option for routine

DNA extractions. For challenging fungi with high polysaccharide content, the CTAB-PEG

method provides a significant advantage in obtaining pure DNA. The standard CTAB protocol

remains a robust and reliable method, consistently outperforming SDS-based methods in terms

of DNA purity. By considering the comparative data and detailed protocols presented in this

guide, researchers can make an informed decision to optimize their fungal DNA extraction

workflow.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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